molecular formula C4H10ClNO2S B556756 (2S)-2-amino-2-methyl-3-sulfanylpropanoic acid hydrochloride CAS No. 151062-55-4

(2S)-2-amino-2-methyl-3-sulfanylpropanoic acid hydrochloride

Cat. No.: B556756
CAS No.: 151062-55-4
M. Wt: 171.65 g/mole
InChI Key: MAGCVRLGTQSVGF-PGMHMLKASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2S)-2-amino-2-methyl-3-sulfanylpropanoic acid hydrochloride is an organic compound that belongs to the class of amino acids. It is characterized by the presence of an amino group, a thiol group, and a carboxylic acid group. The compound is often used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-amino-2-methyl-3-sulfanylpropanoic acid hydrochloride typically involves the esterification of the corresponding amino acid with methanol in the presence of trimethylchlorosilane. This method is advantageous due to its mild reaction conditions and high yields . The reaction is carried out at room temperature, making it a convenient and efficient process.

Industrial Production Methods

Industrial production of this compound often involves the large-scale esterification of amino acids using similar methods as described above. The use of methanol and trimethylchlorosilane is common due to the simplicity and efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

(2S)-2-amino-2-methyl-3-sulfanylpropanoic acid hydrochloride undergoes various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides.

    Reduction: The compound can be reduced to form the corresponding thiol.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.

    Reduction: Reducing agents such as sodium borohydride are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides.

Major Products Formed

    Oxidation: Disulfides are the major products.

    Reduction: The corresponding thiol is formed.

    Substitution: Various substituted amino acids are produced.

Scientific Research Applications

(2S)-2-amino-2-methyl-3-sulfanylpropanoic acid hydrochloride is used in a wide range of scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its role in various biological processes.

    Medicine: It has potential therapeutic applications due to its unique chemical properties.

    Industry: The compound is used in the production of various chemical products.

Mechanism of Action

The mechanism of action of (2S)-2-amino-2-methyl-3-sulfanylpropanoic acid hydrochloride involves its interaction with specific molecular targets and pathways. The amino group and thiol group play crucial roles in its reactivity and interactions with other molecules. The compound can form hydrogen bonds and participate in redox reactions, which are essential for its biological activity.

Comparison with Similar Compounds

Similar Compounds

    L-Cysteine: Similar in structure but lacks the methyl group.

    L-Methionine: Contains a sulfur atom but in a different functional group.

    L-Serine: Similar amino acid but with a hydroxyl group instead of a thiol group.

Uniqueness

(2S)-2-amino-2-methyl-3-sulfanylpropanoic acid hydrochloride is unique due to the presence of both an amino group and a thiol group, which confer distinct chemical reactivity and biological activity. The combination of these functional groups makes it a valuable compound for various scientific research applications.

Properties

IUPAC Name

(2S)-2-amino-2-methyl-3-sulfanylpropanoic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9NO2S.ClH/c1-4(5,2-8)3(6)7;/h8H,2,5H2,1H3,(H,6,7);1H/t4-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAGCVRLGTQSVGF-PGMHMLKASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CS)(C(=O)O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@](CS)(C(=O)O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H10ClNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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